2-Bromo-1-fluoro-4-(methoxymethoxy)benzene
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Overview
Description
2-Bromo-1-fluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8BrFO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and methoxymethoxy groups. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-bromo-1-fluorobenzene.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles or electrophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Electrophiles like bromine (Br2) or iodine (I2) can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-1-fluoro-4-(methoxymethoxy)benzene .
Scientific Research Applications
2-Bromo-1-fluoro-4-(methoxymethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-fluoro-4-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-fluoro-4-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
1-Bromo-2-fluoro-4-(methoxymethoxy)benzene: Positional isomer with different substitution pattern.
4-Bromo-2-fluoro-1-methoxymethoxy-benzene: Another positional isomer with different substitution pattern.
Uniqueness
2-Bromo-1-fluoro-4-(methoxymethoxy)benzene is unique due to the presence of the methoxymethoxy group, which can significantly influence its chemical reactivity and interactions compared to its similar compounds .
Properties
IUPAC Name |
2-bromo-1-fluoro-4-(methoxymethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-11-5-12-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDAOWGZTMCJLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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